N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide is a complex organic compound with the molecular formula C21H12N2O2S. This compound is known for its unique structure, which includes an anthraquinone moiety fused with an isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide typically involves the reaction of anthraquinone derivatives with isothiazole precursors under controlled conditions. One common method includes the condensation of 1-aminoanthraquinone with thioamide derivatives, followed by cyclization to form the isothiazole ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, hydroquinone derivatives, and substituted anthraquinone compounds .
Scientific Research Applications
N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the dyeing of polyester fabrics and other industrial processes
Mechanism of Action
The mechanism of action of N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)benzamide
- Propanamide, N-(6-oxo-6H-anthra(9,1-cd)isothiazol-7-yl)-
- Benzamide, N-(6-oxo-6H-anthra(9,1-cd)isothiazol-7-yl)-
Uniqueness
N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide stands out due to its unique combination of an anthraquinone moiety and an isothiazole ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
50988-01-7 |
---|---|
Molecular Formula |
C16H10N2O2S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)acetamide |
InChI |
InChI=1S/C16H10N2O2S/c1-8(19)17-11-6-2-4-9-13(11)16(20)10-5-3-7-12-14(10)15(9)18-21-12/h2-7H,1H3,(H,17,19) |
InChI Key |
JNJWDMRFGGSELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.